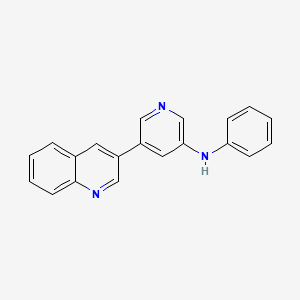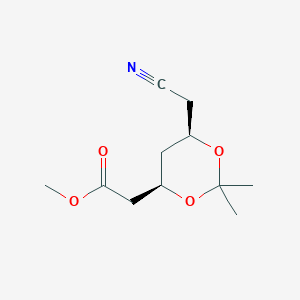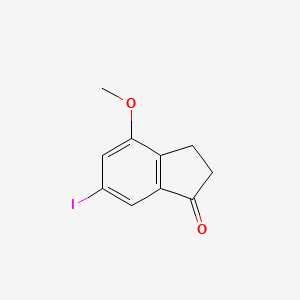![molecular formula C19H20N2O B15063002 Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]- CAS No. 823821-78-9](/img/structure/B15063002.png)
Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system substituted with a p-tolyl group and an acetamide moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with p-Tolyl Group: The indole core is then subjected to electrophilic aromatic substitution to introduce the p-tolyl group at the 2-position.
Introduction of the Ethyl Chain: The substituted indole is then reacted with an appropriate alkylating agent to introduce the ethyl chain at the 3-position.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the acetamide to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
科学研究应用
N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling.
相似化合物的比较
Similar Compounds
N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)amine: Similar structure but with an amine group instead of an acetamide.
N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide.
N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)butyramide: Similar structure but with a butyramide group instead of an acetamide.
Uniqueness
N-(2-(2-(p-Tolyl)-1H-indol-3-yl)ethyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide moiety, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
823821-78-9 |
|---|---|
分子式 |
C19H20N2O |
分子量 |
292.4 g/mol |
IUPAC 名称 |
N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H20N2O/c1-13-7-9-15(10-8-13)19-17(11-12-20-14(2)22)16-5-3-4-6-18(16)21-19/h3-10,21H,11-12H2,1-2H3,(H,20,22) |
InChI 键 |
WFSZLFZTDPEJDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCNC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B15062924.png)
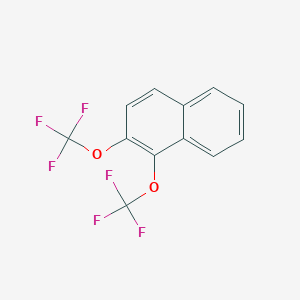
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)

![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
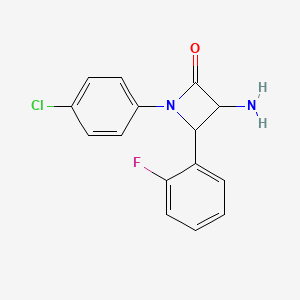
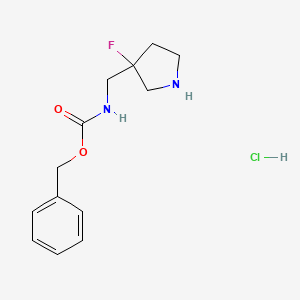
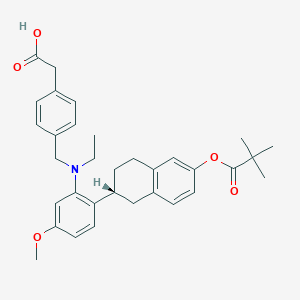
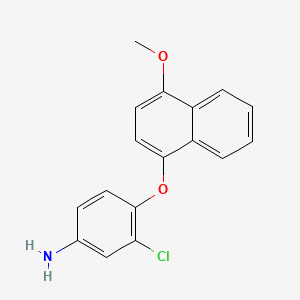
![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
